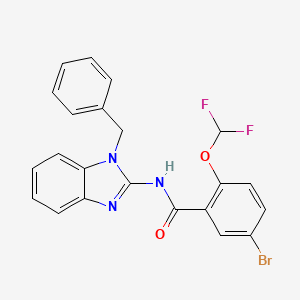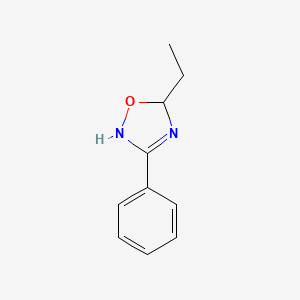
N-(1-benzyl-1H-benzimidazol-2-yl)-5-bromo-2-(difluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE is a complex organic compound that features a benzimidazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the benzyl group. Subsequent steps involve the bromination and difluoromethoxylation of the benzamide moiety. The reaction conditions generally require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of automated systems to monitor and adjust parameters such as temperature, pH, and reactant concentrations would be essential to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as high temperature or the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Aplicaciones Científicas De Investigación
N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of N1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2,5-DICHLOROBENZENESULFONAMIDE
- N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-NITROBENZENESULFONAMIDE
- N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE
Uniqueness
N~1~-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE is unique due to the presence of the bromine and difluoromethoxy groups, which can impart distinct chemical and biological properties. These functional groups may enhance the compound’s reactivity, stability, or biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C22H16BrF2N3O2 |
|---|---|
Peso molecular |
472.3 g/mol |
Nombre IUPAC |
N-(1-benzylbenzimidazol-2-yl)-5-bromo-2-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C22H16BrF2N3O2/c23-15-10-11-19(30-21(24)25)16(12-15)20(29)27-22-26-17-8-4-5-9-18(17)28(22)13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,26,27,29) |
Clave InChI |
XITFGYZDFSJPAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=CC(=C4)Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940032.png)
![[5-(2,4-Dichlorophenyl)-1,2-oxazol-3-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10940038.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylphenyl)propanamide](/img/structure/B10940044.png)
![(2E)-3-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10940052.png)

![ethyl 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B10940071.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide](/img/structure/B10940081.png)
![5-(2,4-dichlorophenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10940087.png)
![2-[(4-bromothiophen-2-yl)carbonyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10940088.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940094.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940107.png)
![N,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940112.png)

![[2-(1-Ethyl-1H-pyrazol-4-YL)-4-quinolyl][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10940126.png)
